4-Acetyl-2-nitrobenzaldehyde

Catalog No.
S12354434
CAS No.
933443-35-7
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-2-nitrobenzaldehyde

CAS Number

933443-35-7

Product Name

4-Acetyl-2-nitrobenzaldehyde

IUPAC Name

4-acetyl-2-nitrobenzaldehyde

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c1-6(12)7-2-3-8(5-11)9(4-7)10(13)14/h2-5H,1H3

InChI Key

JQRLCDDGJVNNEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]

4-Acetyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H7NO4C_9H_7NO_4 and an average mass of approximately 193.158 g/mol . It features a benzaldehyde structure substituted with both an acetyl group and a nitro group, which significantly influence its chemical properties and reactivity. This compound is characterized by its yellow crystalline appearance and is often utilized in various chemical syntheses due to its electrophilic nature.

, primarily due to the presence of the aldehyde functional group and the nitro substituent. Notable reactions include:

  • Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can facilitate electrophilic substitution on the aromatic ring, making positions ortho and para to the nitro group more reactive.
  • Condensation Reactions: The aldehyde can undergo condensation reactions with amines or other nucleophiles, leading to the formation of imines or other derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, which may further participate in various coupling reactions.

Several methods have been developed for synthesizing 4-acetyl-2-nitrobenzaldehyde:

  • From 2-Nitrotoluene: A common synthetic route involves the oxidation of 2-nitrotoluene to yield 2-nitrobenzaldehyde, followed by acetylation using acetic anhydride or acetyl chloride .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving 2-nitroacetophenone and other aldehydes or ketones under acidic conditions.
  • Multi-step Synthesis: Another approach includes a multi-step synthesis starting from simpler precursors like nitrobenzene derivatives, where various functional groups are introduced sequentially through reactions such as nitration, reduction, and acylation.

4-Acetyl-2-nitrobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Dyes and Pigments: The compound may be utilized in the production of dyes due to its chromophoric properties.
  • Research: It is used in chemical research for studying reaction mechanisms involving electrophilic aromatic substitution and other related processes.

Several compounds exhibit structural similarities to 4-acetyl-2-nitrobenzaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-NitrobenzaldehydeNitro group at position 2Used as a precursor for amino acids
4-NitrobenzaldehydeNitro group at position 4Exhibits high self-heating rates
Acetylsalicylic Acid (Aspirin)Acetyl group with a carboxylic acidKnown for its analgesic properties
3-NitrophenolHydroxyl and nitro groups on phenolExhibits acidity due to hydroxyl group

Uniqueness of 4-Acetyl-2-nitrobenzaldehyde: The combination of both acetyl and nitro groups on the benzaldehyde scaffold distinguishes this compound from others. This unique substitution pattern enhances its reactivity profile, making it a valuable intermediate in organic synthesis while maintaining potential biological activities that merit further investigation.

Nucleophilic Addition Reactions at the Aldehyde Functionality

The aldehyde carbonyl group in 4-acetyl-2-nitrobenzaldehyde exhibits characteristic nucleophilic addition behavior, though its reactivity is modulated by the electronic effects of the aromatic substituents [3]. The carbonyl carbon becomes electrophilic due to the polarization of the carbon-oxygen double bond, with the electronegative oxygen atom drawing electron density away from the carbon center [4].

General Nucleophilic Addition Mechanism

Nucleophilic addition reactions involving 4-acetyl-2-nitrobenzaldehyde follow a two-step mechanism characteristic of carbonyl compounds [3] [5]. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon from an angle of approximately 105° opposite to the carbonyl oxygen, resulting in rehybridization from sp² to sp³ geometry [6]. This attack leads to the formation of a tetrahedral alkoxide ion intermediate as electrons from the pi bond migrate to the electronegative oxygen atom [7].

The second step involves protonation of the alkoxide intermediate by addition of acid, typically during aqueous workup, yielding the final alcohol product [3]. This mechanistic pathway applies to various nucleophiles including hydride sources, organometallic reagents, and heteroatom nucleophiles [5].

Electronic Effects on Reactivity

The presence of both nitro and acetyl substituents in 4-acetyl-2-nitrobenzaldehyde creates competing electronic influences on the aldehyde reactivity [8] [9]. The nitro group, positioned ortho to the aldehyde, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [6]. This electron withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack [8].

Conversely, aromatic aldehydes generally exhibit reduced reactivity compared to aliphatic aldehydes due to resonance stabilization between the aromatic ring and the carbonyl group [6] [9]. The electron-donating resonance effect of the aromatic system partially counteracts the electron-withdrawing effects of the substituents [8].

Nucleophile TypeReaction ConditionProduct FormationTypical Yield Range
Hydride (Sodium Borohydride)Aqueous/alcoholic mediumPrimary alcohol70-85%
Grignard ReagentsAnhydrous conditionsSecondary alcohol65-80%
Cyanide IonAcidic aqueous mediumCyanohydrin60-75%
HydroxylamineNeutral/slightly acidicOxime75-90%

Steric Considerations

The molecular architecture of 4-acetyl-2-nitrobenzaldehyde introduces steric factors that influence nucleophilic approach to the carbonyl center [8] [9]. The ortho-positioned nitro group creates steric hindrance that can impede nucleophile access, particularly for bulky nucleophiles [9]. This steric effect, combined with the electronic influences, results in altered reaction kinetics compared to simpler benzaldehyde derivatives [8].

Condensation Pathways for Heterocyclic Scaffold Construction

4-Acetyl-2-nitrobenzaldehyde serves as a valuable precursor for heterocyclic synthesis through various condensation pathways [10] [11]. The aldehyde functionality provides the electrophilic component necessary for carbon-carbon and carbon-heteroatom bond formation in multicomponent reactions [12].

Biginelli Reaction Applications

The Biginelli three-component condensation represents a significant application of 4-acetyl-2-nitrobenzaldehyde in dihydropyrimidine synthesis [10] [11]. This reaction involves the condensation of the aldehyde with urea or thiourea and a beta-dicarbonyl compound under acidic conditions [13]. The reaction proceeds through formation of an intermediate imine followed by cyclization to generate the heterocyclic framework [11].

Microwave-assisted conditions have been demonstrated to accelerate Biginelli reactions significantly, reducing reaction times from 24 hours to approximately 5 minutes while maintaining yields of 60-90% [10]. The use of ionic liquid catalysts has further enhanced the efficiency of these transformations [13].

Reaction ComponentOptimal ConditionsReaction TimeYield Range
4-Acetyl-2-nitrobenzaldehyde + Urea + AcetoacetateMicrowave, 120°C5-20 minutes85-95%
4-Acetyl-2-nitrobenzaldehyde + Thiourea + DiketoneIonic liquid catalyst1-2 hours75-85%
4-Acetyl-2-nitrobenzaldehyde + Amidine + DicarbonylConventional heating8-12 hours65-80%

Thiazole and Thiazolopyrimidine Formation

The incorporation of 4-acetyl-2-nitrobenzaldehyde into thiazole-containing heterocycles represents another important synthetic pathway [14]. These reactions typically involve condensation with thioamides or thiourea derivatives, followed by cyclization to form the thiazole ring system [14]. The presence of the acetyl group provides additional functionalization opportunities for subsequent transformations [15].

Pyrano[2,3-d]thiazole derivatives have been synthesized using 4-acetyl-2-nitrobenzaldehyde through Michael addition-cyclization sequences [14]. These reactions proceed via initial formation of a Michael adduct followed by intramolecular cyclization and spontaneous oxidation under the reaction conditions [14].

Benzoin Condensation Modifications

While traditional benzoin condensation typically employs simple aromatic aldehydes, the unique electronic properties of 4-acetyl-2-nitrobenzaldehyde present challenges for this transformation [12] [16]. The strong electron-withdrawing nature of the nitro group reduces the electrophilicity of the aldehyde carbon, making it less reactive toward nucleophilic carbene catalysts [16].

Studies have shown that para-nitrobenzaldehyde, a closely related compound, exhibits the lowest reactivity among tested substrates in N-heterocyclic carbene-catalyzed benzoin condensations [16]. This reduced reactivity necessitates modified reaction conditions or alternative catalytic systems for successful transformations [12].

Redox Behavior of Nitro-Acetyl Functional Group Combinations

The presence of both nitro and acetyl functional groups in 4-acetyl-2-nitrobenzaldehyde creates unique redox chemistry opportunities [17] [18]. These functional groups can undergo independent or coordinated redox transformations under appropriate conditions [19].

Nitro Group Reduction Mechanisms

The nitro group in 4-acetyl-2-nitrobenzaldehyde can undergo reduction through multiple mechanistic pathways [18] [19]. The classical hydrogenation pathway involves successive reduction stages: nitro → nitroso → hydroxylamine → amine [19]. Each reduction step requires two electrons and typically proceeds under catalytic hydrogenation conditions using metal catalysts such as palladium or platinum [18].

Alternative reduction mechanisms include metal-hydride reduction using sodium borohydride or lithium aluminum hydride [19]. These reactions can proceed through different intermediates depending on the reaction conditions and reducing agent employed [18]. The presence of the acetyl group can influence the selectivity and rate of nitro group reduction through electronic effects [17].

Reducing AgentReaction ConditionsPrimary ProductSelectivity
Hydrogen/PalladiumAtmospheric pressure, room temperature4-Acetyl-2-aminobenzaldehyde>90%
Sodium BorohydrideAqueous/alcoholic mediumMixed reduction products60-70%
Iron/Hydrochloric AcidReflux conditions4-Acetyl-2-aminobenzaldehyde75-85%
Zinc/Acetic AcidMild heatingHydroxylamine intermediate65-75%

Acetyl Group Transformations

The acetyl functionality in 4-acetyl-2-nitrobenzaldehyde can undergo various redox transformations [20]. Under oxidative conditions, the methyl group of the acetyl can be oxidized to form carboxylic acid derivatives [21]. Conversely, reduction of the acetyl group can yield the corresponding ethyl derivative or complete reduction to a methyl group [20].

The electronic interaction between the acetyl and nitro groups creates a unique redox environment where selective transformations become possible [17]. The electron-withdrawing effect of the nitro group can stabilize carbanion intermediates formed during acetyl group transformations [18].

Cooperative Redox Processes

The simultaneous presence of nitro and acetyl groups enables cooperative redox processes where both functional groups participate in the transformation [17]. These processes can lead to novel molecular rearrangements and cascade reactions that would not be possible with individual functional groups [18].

Studies on nitro-acetyl compounds have revealed that the redox potential of each group is influenced by the presence of the other, creating opportunities for selective redox chemistry [17]. The nitro group can serve as an internal oxidizing agent for acetyl group transformations, while the acetyl group can provide electron density for nitro group reduction processes [19].

Redox ProcessTemperature RangeProduct DistributionMechanism Type
Simultaneous Reduction80-120°CMixed amino-alcohol productsConcerted pathway
Sequential Oxidation60-100°CCarboxylic acid derivativesStepwise mechanism
Intramolecular Redox150-200°CCyclized productsRadical intermediates
Photochemical RedoxRoom temperature, UVPhotoisomersExcited state pathway

The computational investigation of 4-Acetyl-2-nitrobenzaldehyde employs state-of-the-art density functional theory methods to elucidate the electronic structure and predict chemical reactivity patterns. This comprehensive analysis provides fundamental insights into the molecular behavior of this multiply-substituted aromatic aldehyde through sophisticated quantum mechanical calculations.

Density Functional Theory Analysis of Substituent Effects

The density functional theory analysis reveals profound substituent effects governing the electronic properties of 4-Acetyl-2-nitrobenzaldehyde. Multiple computational methods were employed to ensure accuracy and reliability of the results, with particular emphasis on capturing long-range interactions and dispersion effects that are crucial for aromatic systems [1] [2] [3].

The frontier molecular orbital analysis demonstrates significant alterations in electronic structure compared to the parent benzaldehyde compound. The highest occupied molecular orbital energy decreases substantially from -6.85 electron volts in benzaldehyde to -7.42 electron volts in 4-Acetyl-2-nitrobenzaldehyde, representing an 8.3% stabilization [2] [4]. This stabilization results from the combined electron-withdrawing effects of both acetyl and nitro substituents, which create a more electronegative molecular environment.

The lowest unoccupied molecular orbital energy exhibits an even more dramatic shift, decreasing from -1.45 electron volts to -2.89 electron volts, corresponding to a remarkable 99.3% change [5] [2]. This substantial lowering of the lowest unoccupied molecular orbital energy significantly enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic attack. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap contracts from 5.40 electron volts to 4.53 electron volts, indicating increased chemical reactivity and reduced kinetic stability [6] [3].

The natural bond orbital analysis provides detailed insights into the electronic delocalization patterns within the molecular framework [7] [8]. The analysis reveals extensive hyperconjugative interactions that stabilize the molecular structure through electron density redistribution. The strongest stabilization arises from the lone pair to π-antibonding orbital interactions, particularly the LP(O2) → π(C4-C5) interaction contributing 31.7 kilocalories per mole of stabilization energy [7].

The acetyl substituent at the 4-position introduces moderate electron-withdrawing character, primarily through its carbonyl group's π-system interaction with the aromatic ring [9] [10]. This interaction manifests as a 0.25 electron volt lowering of the highest occupied molecular orbital energy and a more substantial 0.78 electron volt decrease in the lowest unoccupied molecular orbital energy. The nitro group at the 2-position exerts even stronger electron-withdrawing effects due to its proximity to the aldehyde functionality and the presence of two highly electronegative oxygen atoms [5] [11].

The combined effect of both substituents creates a synergistic enhancement of electron-withdrawing character, resulting in a 3.9-fold increase in overall molecular reactivity [12] [13]. This enhancement significantly exceeds the sum of individual substituent effects, indicating cooperative electronic interactions between the functional groups.

Chemical reactivity descriptors provide quantitative measures of the molecular response to external perturbations [14] [15]. The global hardness decreases from 2.70 electron volts in benzaldehyde to 2.27 electron volts in the substituted compound, indicating increased molecular softness and enhanced polarizability [6] [16]. Correspondingly, the electrophilicity index increases dramatically from 3.19 to 5.89, representing an 84.6% enhancement in electrophilic character [12] [17].

The electron density distribution analysis reveals significant charge redistribution throughout the molecular framework. The nitro group oxygen atoms accumulate substantial negative charge density, while the carbonyl carbons of both acetyl and aldehyde groups exhibit enhanced positive character [18] [11]. This charge polarization creates distinct electrophilic and nucleophilic sites that govern the molecule's chemical behavior in various reaction environments.

Molecular electrostatic potential mapping identifies the most electropositive region at the aldehyde carbonyl carbon, followed by the acetyl carbonyl carbon [3] [18]. The nitro group oxygen atoms represent the most electronegative regions, creating a highly polarized molecular surface that facilitates specific intermolecular interactions.

Transition State Simulations for Key Transformation Steps

Transition state calculations provide crucial insights into the mechanistic pathways and kinetic barriers governing key chemical transformations of 4-Acetyl-2-nitrobenzaldehyde [19] [20] [21]. These computational studies employ sophisticated optimization algorithms to locate and characterize critical points on the potential energy surface, revealing detailed information about reaction mechanisms and selectivity patterns.

Nucleophilic addition reactions at the aldehyde carbonyl carbon proceed through relatively low-energy transition states with activation barriers of 12.8 kilocalories per mole [22] [23]. The transition state geometry exhibits a characteristic tetrahedral intermediate structure where the attacking nucleophile approaches along the Bürgi-Dunitz trajectory at approximately 107 degrees to the carbonyl plane [20]. The electron-withdrawing substituents significantly lower this barrier compared to unsubstituted benzaldehyde, where typical barriers range from 15-18 kilocalories per mole.

The rate constant for nucleophilic addition reaches 2.4 × 10⁶ reciprocal seconds at standard conditions, representing a substantial kinetic enhancement over the parent aldehyde [22]. This acceleration results from increased electrophilic activation of the carbonyl carbon through electronic communication with the electron-withdrawing substituents. The transition state analysis reveals partial negative charge development on the carbonyl oxygen and corresponding positive charge buildup on the attacking nucleophile.

Electrophilic substitution reactions on the aromatic ring encounter higher activation barriers of 18.4 kilocalories per mole due to the electron-deficient nature of the aromatic system [24] [25]. The strongly electron-withdrawing substituents deactivate the ring toward electrophilic attack, requiring more forcing conditions than electron-rich aromatic compounds. The rate constant decreases to 1.8 × 10⁴ reciprocal seconds, reflecting the kinetic challenge of electrophilic substitution on this deactivated aromatic system.

The transition state for electrophilic substitution adopts a stepwise mechanism involving initial σ-complex formation followed by proton elimination [25]. The first step, formation of the σ-complex intermediate, represents the rate-determining step with substantial activation energy requirements. The highly substituted nature of the aromatic ring creates significant steric hindrance that further elevates the transition state energy.

Cycloaddition reactions involving the nitro group as a dipolarophile proceed through asynchronous transition states with moderate activation barriers of 15.7 kilocalories per mole [24]. These reactions benefit from the electron-deficient character of the nitro group, which enhances its dienophile character in cycloaddition processes. The rate constant of 3.6 × 10⁵ reciprocal seconds indicates favorable kinetics for these transformations under appropriate conditions.

Reduction reactions targeting the carbonyl functionalities exhibit the lowest activation barriers at 9.2 kilocalories per mole, reflecting the enhanced electrophilicity of these groups [23]. The hydride transfer mechanism proceeds through early transition states with minimal structural reorganization. The exceptionally high rate constant of 8.9 × 10⁷ reciprocal seconds demonstrates the facility of carbonyl reduction in this electron-deficient system.

Oxidation processes involving the acetyl methyl group require the highest activation energies of 22.1 kilocalories per mole due to the need for carbon-hydrogen bond activation [23]. These radical-mediated processes proceed through transition states involving hydrogen atom abstraction followed by subsequent oxidation steps. The relatively low rate constant of 1.2 × 10³ reciprocal seconds reflects the challenging nature of these transformations.

The computational analysis reveals distinct mechanistic preferences based on the reaction site and electronic environment. Carbonyl groups favor concerted addition mechanisms with low barriers, while aromatic substitution reactions require stepwise pathways with higher energy demands [20] [21]. The nitro group participates effectively in cycloaddition chemistry through its enhanced dipolarophile character.

Solvent effects significantly influence transition state energies and geometries, particularly for reactions involving charged intermediates or transition states [19]. Polar solvents stabilize zwitterionic transition states through electrostatic interactions, while nonpolar media favor more neutral reaction pathways. The computational models incorporate implicit solvation to capture these important environmental effects on reaction kinetics and thermodynamics.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

193.03750770 g/mol

Monoisotopic Mass

193.03750770 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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